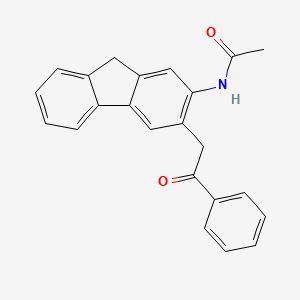![molecular formula C23H29NO2Si B13149078 1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione CAS No. 110036-09-4](/img/structure/B13149078.png)
1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione is a complex organic compound that features an anthracene backbone with amino and silyl substituents. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Silylation: The tri(propan-2-yl)silyl group is introduced via a silylation reaction, typically using a silyl chloride reagent in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene backbone to dihydroanthracene derivatives.
Substitution: The amino and silyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism by which 1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the silyl group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene: Similar in structure but with ethynyl groups instead of amino groups.
Anthraquinone: Shares the anthracene backbone but lacks the amino and silyl substituents.
Uniqueness
1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione is unique due to the combination of its amino and silyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
110036-09-4 |
|---|---|
Molekularformel |
C23H29NO2Si |
Molekulargewicht |
379.6 g/mol |
IUPAC-Name |
1-amino-2-tri(propan-2-yl)silylanthracene-9,10-dione |
InChI |
InChI=1S/C23H29NO2Si/c1-13(2)27(14(3)4,15(5)6)19-12-11-18-20(21(19)24)23(26)17-10-8-7-9-16(17)22(18)25/h7-15H,24H2,1-6H3 |
InChI-Schlüssel |
DUTVCKUBLRBFDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13149016.png)
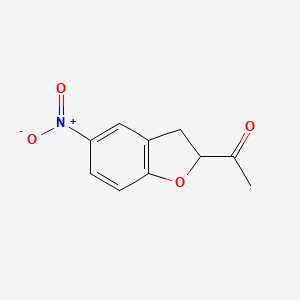
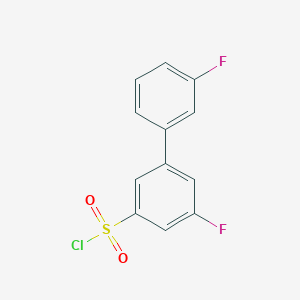
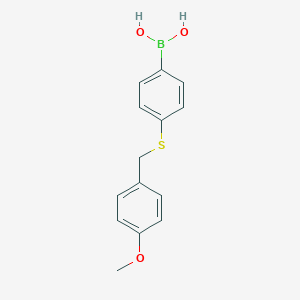
![3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13149037.png)
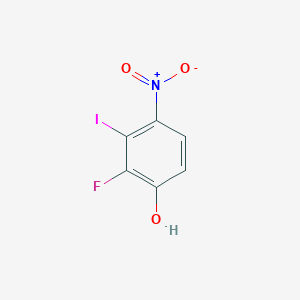

![2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13149053.png)


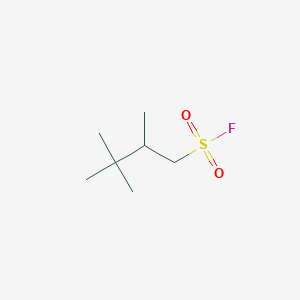
![7-Benzyl-4-(2-morpholinoethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149074.png)
